3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Description
3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, also known as TAD, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. TAD is a spirocyclic molecule that contains a triazaspirodecane core structure and a thiophene ring. This compound has shown promising results in various biological assays, making it a potential candidate for drug development.
Scientific Research Applications
Antiparasitic Activity
A study by Dzitko et al. (2014) found that 3-(thiophen-2-yl)-1,2,4-triazole-5-thione demonstrated significant anti-Toxoplasma gondii activity. This compound was more effective than the known chemotherapeutic agent sulfadiazine, suggesting its potential as a new class of medicines for treating toxoplasmosis (Dzitko et al., 2014).
Anticancer and Antidiabetic Activities
Flefel et al. (2019) developed a series of spirothiazolidines analogs, including 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, which showed significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some derivatives exhibited antidiabetic properties, indicating their potential for therapeutic application in cancer and diabetes management (Flefel et al., 2019).
Antimicrobial and Antiviral Activities
A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives evaluated against human coronavirus and influenza virus demonstrated inhibition of coronavirus 229E replication. This suggests the potential of these compounds in antiviral drug development, specifically targeting coronaviruses (Apaydın et al., 2019). Additionally, Singh et al. (2021) synthesized novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one, showing moderate to good antimicrobial activity against various bacterial strains (Singh et al., 2021).
Antinociceptive Activity
Research on 3-(thiophen-2-yl)-4-substituted-Δ2-1,2,4-triazoline-5-thiones revealed antinociceptive activity in mice, indicating the potential of these compounds for developing new pain management therapies (Siwek et al., 2008).
properties
IUPAC Name |
3-thiophen-2-yl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c15-10-9(8-2-1-7-16-8)13-11(14-10)3-5-12-6-4-11/h1-2,7,12H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZSDDIBQGWBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=S)C(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
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